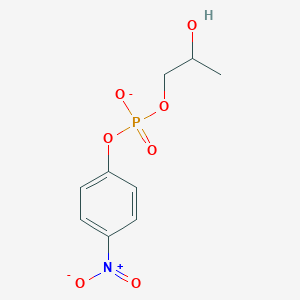

2-Hydroxypropyl 4-nitrophenyl phosphate

Description

BenchChem offers high-quality 2-Hydroxypropyl 4-nitrophenyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxypropyl 4-nitrophenyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl (4-nitrophenyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO7P/c1-7(11)6-16-18(14,15)17-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3,(H,14,15)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHZFXFCJOIOTB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO7P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634594 | |

| Record name | 2-Hydroxypropyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4281-46-3 | |

| Record name | 2-Hydroxypropyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Chromogenic Phosphate Diester Model Substrate

A primary application of HPNPP in research is its function as a chromogenic phosphate (B84403) diester model substrate. The term "chromogenic" refers to its ability to produce a colored product upon reaction. When HPNPP is cleaved by enzymes like phosphatases or phosphodiesterases, it releases 4-nitrophenol (B140041) (or its conjugate base, 4-nitrophenolate). smolecule.comwikipedia.org This product is yellow and has a maximum absorbance at a specific wavelength (around 405 nm), which allows researchers to monitor the reaction progress and quantify enzyme activity using a spectrophotometer. smolecule.comwikipedia.org

The amount of 4-nitrophenol released is directly proportional to the enzymatic activity, making HPNPP a convenient and sensitive substrate for biochemical assays. smolecule.com This property is particularly useful for studying the kinetics of phosphatases, which are enzymes that catalyze the removal of phosphate groups from molecules. smolecule.com Its use is well-established for assessing the activity of a broad range of phosphatases in biological samples such as cell lysates. smolecule.com The cleavage of HPNPP can be catalyzed by various agents, including metallomicelle systems designed to mimic the hydrophobic microenvironment of a phosphatase's active site. tandfonline.com

Table 1: Characteristics of HPNPP as a Chromogenic Substrate

| Feature | Description | Reference |

| Compound Type | Phosphate Diester | |

| Reaction Product | 4-nitrophenol / 4-nitrophenolate (B89219) | smolecule.com |

| Detection Method | Spectrophotometry (Absorbance at ~405 nm) | smolecule.com |

| Primary Use | Measuring activity of phosphatases and phosphodiesterases | smolecule.com |

| Key Advantage | The release of a colored product allows for direct, real-time monitoring of enzyme kinetics. | smolecule.com |

Significance in Elucidating Phosphoryl Transfer Mechanisms

HPNPP plays a crucial role in unraveling the complexities of phosphoryl transfer, a fundamental class of biochemical reactions essential for processes like signal transduction, energy metabolism, and DNA replication. nih.govnih.gov These reactions involve the transfer of a phosphoryl group (PO₃) from a donor to an acceptor molecule. mdpi.com The mechanism can proceed through different transition states, and understanding these pathways is a central goal of bioorganic chemistry. nih.gov

Researchers use HPNPP to study how different catalysts, particularly metal ion complexes, facilitate this transfer. For instance, the hydrolysis of HPNPP is significantly accelerated by dinuclear zinc (Zn(II)) complexes, which function as artificial enzymes. nih.gov Kinetic isotope effect studies on the Zn(II)-catalyzed cyclization of HPNPP have shown that the catalyst alters the transition state of the reaction compared to the uncatalyzed process. nih.gov Similarly, Lanthanum(III) (La³⁺) has been shown to promote the methanolysis of HPNPP, forming various complexes with the substrate and accelerating the reaction by a factor of up to 4.6 x 10¹⁰. nih.govacs.orgacs.org These studies, which mimic the role of metal ions in the active sites of natural enzymes, provide deep insights into how enzymatic catalysts stabilize transition states and enhance reaction rates. nih.gov

Table 2: Metal-Ion Promoted Cleavage of HPNPP

| Metal Ion/Complex | Reaction Studied | Key Finding | Rate Acceleration | Reference |

| Dinuclear Zn(II) Complex | Cyclization / Hydrolysis | The catalyst alters the reaction's transition state, stabilizing it by 9.3 kcal/mol. | Not specified | nih.gov |

| La(III) | Methanolysis | Forms multiple catalytically productive complexes (1:1, 2:2, 2:1) with HPNPP. | Up to 4.6 x 10¹⁰-fold | nih.govacs.org |

| Ce(IV) on Gold Nanoparticles | Hydrolytic Cleavage | Reduces substrate half-life from 2000 years to a few hours. | 2.5 million-fold | nih.gov |

Contextualization Within Rna Analogue Studies

Esterification Pathways for HPNPP Synthesis

The synthesis of HPNPP is fundamentally based on nucleophilic phosphorylation reactions. smolecule.com One common pathway involves the direct esterification of 4-nitrophenol (B140041) with 2-hydroxypropyl phosphate (B84403). This reaction typically requires a dehydrating agent to facilitate the formation of the ester bond. smolecule.com

An alternative and widely employed strategy involves a ring-opening reaction. In this method, 4-nitrophenyl phosphate reacts with 1,2-epoxypropane (propylene oxide). rsc.org The phosphate group acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, causing it to open and form the 2-hydroxypropyl ester linkage. rsc.org

A third approach involves the activation of a phosphate intermediate. smolecule.com For instance, 4-nitrophenol can be reacted with an electrophilic reagent like phosphorus oxychloride (POCl₃) under anhydrous conditions. smolecule.com This creates a highly reactive phosphorylated intermediate, which can then undergo a nucleophilic attack by 2-hydroxypropanol to form the final HPNPP product. smolecule.com

Key Reagents and Optimized Reaction Conditions

The successful synthesis of HPNPP is highly dependent on the choice of reagents and the optimization of reaction conditions such as solvent, temperature, and pH. Different pathways utilize distinct sets of reagents and conditions to maximize yield and purity.

One documented method begins with p-Nitrophenylphosphate Disodium Salt Hexahydrate (PNPP), which is first converted to its acidic form using an ion-exchange resin. rsc.org The pH of the resulting 4-nitrophenyl phosphate solution is adjusted to 8 with aqueous ammonia (B1221849) before reacting with 1,2-epoxypropane. rsc.org This reaction is conducted at 35°C under reflux for 40 hours. rsc.org

Another established method involves the direct coupling of 4-nitrophenol and 2-hydroxypropyl phosphate. This esterification is often performed in an organic solvent like dichloromethane (B109758) at room temperature and is facilitated by a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which promotes the removal of water. smolecule.com

The table below summarizes the key reagents and conditions for two prominent synthetic routes.

| Parameter | Route 1: Ring-Opening of Epoxide rsc.org | Route 2: Direct Esterification smolecule.com |

| Starting Materials | p-Nitrophenylphosphate Disodium Salt Hexahydrate, 1,2-Epoxypropane | 4-Nitrophenol, 2-Hydroxypropyl phosphate |

| Key Reagents | IR-120 (H+) resin, Aqueous ammonia | Dicyclohexylcarbodiimide (DCC) |

| Solvent | Water | Dichloromethane |

| Temperature | 35°C | Room Temperature |

| pH | 8 | Not specified |

| Reaction Time | 40 hours | Not specified |

Purification Strategies for Synthesized HPNPP

Achieving high purity of HPNPP is critical for its use in sensitive biochemical assays. Post-synthesis, the crude product is subjected to various purification techniques to remove unreacted starting materials, byproducts, and residual solvents. smolecule.comrsc.org

A comprehensive purification strategy has been detailed for the synthesis involving 1,2-epoxypropane. rsc.org The process begins by passing the reaction mixture through an ion-exchange column to remove charged impurities. The solution is then neutralized with barium hydroxide (B78521) (Ba(OH)₂), and unreacted 4-nitrophenyl phosphate is precipitated out by adding ethanol (B145695) and removed by filtration. rsc.org The resulting filtrate is concentrated, and an oily residue is obtained after lyophilization. rsc.org This residue is further treated with a 20% ethanol in acetone (B3395972) solution to precipitate the barium salt of HPNPP as a pure white solid. rsc.org For applications requiring the sodium salt, the purified barium salt is dissolved in water and treated with sodium sulfate (B86663) (Na₂SO₄). rsc.org This causes the precipitation of insoluble barium sulfate (BaSO₄), which is removed by centrifugation. rsc.org The final clear solution containing the sodium salt of HPNPP is then lyophilized to yield a white powder. rsc.org

More general purification techniques, such as recrystallization and chromatography, are also commonly employed to purify HPNPP. smolecule.com

The following table outlines the steps in a detailed purification protocol.

| Step | Procedure | Purpose |

| 1. Ion-Exchange | The reaction mixture is passed through an IR-120 (H+) column. rsc.org | Removal of charged impurities. |

| 2. Neutralization & Precipitation | The solution is neutralized with Ba(OH)₂ and ethanol is added. rsc.org | To form the barium salt and precipitate unreacted 4-nitrophenyl phosphate. |

| 3. Isolation | The solution is filtered, evaporated, and lyophilized to an oily residue. rsc.org | To remove the precipitate and solvent, concentrating the product. |

| 4. Final Precipitation | 20% ethanol in acetone is added to the residue. rsc.org | To precipitate the pure barium salt of HPNPP. |

| 5. Salt Conversion | The barium salt is reacted with Na₂SO₄. rsc.org | To convert the product to the more soluble sodium salt. |

| 6. Final Isolation | The mixture is centrifuged and the supernatant is lyophilized. rsc.org | To remove precipitated BaSO₄ and isolate the final pure sodium salt of HPNPP as a white powder. |

Intrinsic Hydrolysis Pathways of HPNPP

In the absence of catalysts, HPNPP undergoes spontaneous hydrolysis through two primary pathways: a direct attack by a water molecule or hydroxide ion on the phosphorus center, and an intramolecular nucleophilic attack by the pendant 2-hydroxyl group. The latter is of particular significance as it mimics the 2'-hydroxyl-assisted cleavage of the phosphodiester backbone in RNA.

The efficiency of this intramolecular participation is underscored by the fact that RNA is cleaved much more rapidly than DNA, which lacks the 2'-hydroxyl group. datapdf.com The reaction rate of HPNPP cleavage can be monitored spectrophotometrically by measuring the release of the chromogenic 4-nitrophenolate (B89219) anion.

Metal-Ion Catalyzed HPNPP Hydrolysis and Transesterification

The hydrolysis and transesterification of HPNPP are significantly accelerated by the presence of various metal ions. These metal ions can function through several distinct yet often cooperative mechanisms, including acting as Lewis acids, providing metal-bound nucleophiles, and facilitating base catalysis. A diverse range of metal ions, including but not limited to Zn(II), Cu(II), La(III), Gd(III), Eu(III), and Ce(IV), have been shown to be effective catalysts.

Lewis Acid Activation Mechanisms by Metal Centers

One of the primary roles of a metal ion in catalysis is to act as a Lewis acid. acs.orgnih.govlibretexts.org By coordinating to one or more of the non-bridging oxygen atoms of the phosphate group, the metal ion withdraws electron density from the phosphorus center. This polarization of the P-O bond increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This Lewis acid activation is a key feature in the mechanism of many metalloenzymes that process phosphate esters. libretexts.org

In the context of HPNPP hydrolysis, both mononuclear and dinuclear metal complexes have been shown to employ this activation strategy. Dinuclear metal centers can exhibit cooperative Lewis acidity, where both metal ions coordinate to the phosphate group, leading to a more pronounced activation and a significant rate enhancement compared to their mononuclear counterparts. nih.gov This "double Lewis acid activation" is particularly effective in stabilizing the transition state of the phosphoryl transfer reaction.

Role of Metal-Bound Hydroxide and Alkoxide Nucleophiles

Metal ions can also facilitate the generation of potent nucleophiles at neutral pH. Water molecules coordinated to a metal ion are significantly more acidic than free water molecules. libretexts.orglibretexts.org Deprotonation of a metal-bound water molecule yields a metal-bound hydroxide (M-OH), which is a strong nucleophile. This metal-hydroxide can then attack the activated phosphorus center of HPNPP in an intramolecular or intermolecular fashion. acs.orglibretexts.org The effectiveness of the metal-bound hydroxide as a nucleophile is a cornerstone of the catalytic activity of many artificial metalloenzymes.

Similarly, in the presence of alcohols, metal ions can catalyze transesterification reactions by facilitating the formation of metal-bound alkoxides (M-OR). These alkoxides are powerful nucleophiles that can attack the phosphate group of HPNPP, leading to the displacement of the 4-nitrophenolate leaving group and the formation of a new phosphate ester. The use of metal alkoxides as catalysts is a common strategy in transesterification reactions for applications such as biodiesel production. researchgate.netmdpi.comrsc.orgresearchgate.netgoogle.com

General Base and Specific Base Catalysis Pathways

The catalytic activity of metal-ion complexes in HPNPP hydrolysis is often highly dependent on the pH of the solution. chemrxiv.org This pH-dependence can be attributed to the involvement of general and specific base catalysis pathways.

In general base catalysis , a base other than the hydroxide ion abstracts a proton from the attacking nucleophile (e.g., a water molecule or the 2-hydroxyl group of HPNPP) in the transition state, thereby increasing its nucleophilicity. In metal-catalyzed reactions, a metal-bound hydroxide can act as a general base, activating a free water molecule or the internal hydroxyl group for attack on the phosphorus center. nih.govnih.gov

In specific base catalysis , the reaction rate is directly proportional to the hydroxide ion concentration in the solution. In this mechanism, the hydroxide ion itself is the nucleophile. The observed rate increases with pH because the concentration of the highly nucleophilic hydroxide ion increases.

The pH-rate profiles for the metal-catalyzed hydrolysis of HPNPP often exhibit a bell-shaped curve, indicating the involvement of catalytically active species that are present in specific protonation states. chemrxiv.org

Influence of Solvent Systems on Reaction Kinetics

The solvent system can have a profound impact on the kinetics of HPNPP hydrolysis. The addition of polar aprotic cosolvents, such as dimethyl sulfoxide (B87167) (DMSO), to aqueous solutions has been shown to dramatically accelerate the rate of phosphate ester hydrolysis. nih.govnih.gov

This rate enhancement is attributed to several factors. In DMSO-water mixtures, the destabilization of the anionic ground state of the phosphate ester is more pronounced than the destabilization of the more charge-delocalized transition state. This differential solvation leads to a lowering of the activation energy barrier. Furthermore, changes in the structure and nucleophilicity of water in these mixed solvent systems can also contribute to the observed rate acceleration. Kinetic studies in various aqueous-organic solvent mixtures have been instrumental in elucidating these solvent effects. nih.govnih.govijsdr.orgresearchgate.net

Intramolecular Nucleophilic Participation and Cyclization Pathways

A defining feature of HPNPP hydrolysis is the participation of its 2-hydroxypropyl group. This internal nucleophile can attack the adjacent phosphorus center, leading to the formation of a five-membered cyclic phosphate ester intermediate. This intramolecular pathway is often significantly faster than the corresponding intermolecular reaction with external nucleophiles.

The partitioning between direct hydrolysis (attack by water or hydroxide) and intramolecular cyclization followed by hydrolysis of the cyclic intermediate is influenced by several factors, including the pH and the presence of metal ions. Metal ions can promote the intramolecular pathway by coordinating to the phosphate group and activating it towards nucleophilic attack by the internal hydroxyl group.

The formation of the cyclic intermediate is a key step in a transesterification-like process. The subsequent hydrolysis of this cyclic phosphate ester yields 2-hydroxypropyl phosphate. The study of these cyclization pathways provides valuable insights into the mechanisms of RNA cleavage and the design of artificial ribonucleases.

Transition State Characterization in HPNPP Cleavage

The cleavage of 2-Hydroxypropyl 4-nitrophenyl phosphate (HPNPP), whether through hydrolysis or transesterification, proceeds via a high-energy transition state that is critical to the reaction mechanism. Characterization of this transient species has been achieved through a combination of kinetic studies, the use of transition state analogs, and computational modeling. A central feature of the cleavage mechanism is the formation of a pentacoordinated intermediate at the phosphorus center. researchgate.netresearchgate.net This occurs following an intramolecular nucleophilic attack on the phosphorus atom by the hydroxyl group of the propyl chain. researchgate.netresearchgate.net

The stability and structure of this transition state are significantly influenced by catalysts, particularly metal ions. Research using small, enzyme-like metal ion complexes provides strong evidence for the nature of the transition state. For instance, studies on the cleavage of HPNPP catalyzed by a dinuclear zinc complex, 1,3-bis(1,4,7-triazacyclonon-1-yl)-2-hydroxypropane (Zn₂(1)(H₂O)), have utilized transition state analogs to probe the reaction. nih.gov Methylphosphate dianion (MP²⁻) has been identified as an analog for the dianionic transition state of the HPNPP cleavage reaction. nih.gov The affinity of this transition state analog for the catalyst is significantly higher than that of a typical phosphate diester monoanion, underscoring its resemblance to the activated state. nih.gov

Table 1: Inhibition Data for HPNPP Cleavage Catalyst

Data from the inhibition of Zn₂(1)(H₂O)-catalyzed HPNPP cleavage, highlighting the role of methylphosphate dianion as a transition state analog. nih.gov

| Inhibitor/Analog | Parameter | Value | Condition |

|---|---|---|---|

| Methylphosphate dianion (MP²⁻) | Limiting Kᵢ | 6 µM | pH < 7.8 |

| Diethylphosphate vs. Methylphosphate dianion | Affinity Difference for Catalyst | 1600-fold | - |

Metal ions, especially lanthanides like La³⁺, play a crucial role in activating the phosphate group and stabilizing the negatively charged transition state. In the La³⁺-promoted methanolysis of HPNPP, a model for transesterification, kinetic and ³¹P NMR studies have identified several metal-substrate complexes. acs.orgnih.gov The catalytically productive species is proposed to be a 2:2 complex of La³⁺ and HPNPP, where the phosphate is "doubly activated". acs.orgnih.gov This dual Lewis acid activation by the two metal ions greatly facilitates the nucleophilic attack and stabilizes the forming pentacoordinated transition state, leading to massive rate accelerations. acs.orgnih.gov At higher pH ranges, different catalytically active species, such as (La³⁺OCH₃⁻)₂/HPNPP complexes, are formed, which also decompose spontaneously at a high rate. nih.gov

Table 2: Kinetic Parameters for La³⁺-Catalyzed Methanolysis of HPNPP

Data illustrating the significant rate enhancements achieved through transition state stabilization by La³⁺ complexes at 25°C. acs.orgnih.gov

| Catalytically Active Species | Proposed Stoichiometry (La³⁺:HPNPP) | pH Regime | Observed Rate Acceleration (Approx. Fold-Increase) |

|---|---|---|---|

| Doubly activated complex | 2:2 | 4.5 - 7.6 | 4.6 x 10¹⁰ |

| Saturation complex (La³⁺OCH₃⁻)₂/HPNPP | 2:1 | 7.9 - 10.5 | 1.0 x 10⁹ (at pH 8.0) |

Further kinetic studies with other lanthanide complexes provide additional insight into transition state stabilization. The hydrolysis of HPNPP is promoted by complexes of Gd(III) with multidentate ligands, where different protonation states of the complex exhibit varying catalytic activity. researchgate.net The deprotonated complex (LnLH⁻¹) is substantially more active than the protonated form (LnL), indicating that a metal-bound hydroxide likely acts as the nucleophile, a mechanism that proceeds through a stabilized transition state. researchgate.net The significant difference in the second-order rate constants between these species reflects their differential ability to facilitate the formation of the pentacoordinated intermediate. researchgate.net

Table 3: Second-Order Rate Constants for Gd(III)-Catalyzed HPNPP Hydrolysis

Kinetic data for HPNPP hydrolysis by gadolinium complexes, showing the higher activity of the deprotonated species. researchgate.net

| Catalyst Species | Second-Order Rate Constant (k) |

|---|---|

| GdL1H⁻¹ | 0.0466 M⁻¹s⁻¹ |

| GdL1 | 0.000037 M⁻¹s⁻¹ |

Theoretical DFT calculations on related phosphate diesters support the general mechanistic framework, mapping out the free-energy profiles for alkaline hydrolysis and confirming the feasibility of a direct attack on the phosphorus atom to form the high-energy transition state. nih.gov Collectively, these experimental and computational findings characterize the HPNPP cleavage transition state as a pentacoordinated phosphorus species, whose formation and stabilization are critically dependent on factors like intramolecular nucleophilic attack and, most notably, Lewis acid catalysis by metal ions that pre-organize the substrate and neutralize developing negative charge. researchgate.netnih.govacs.orgnih.gov

Enzyme Mimicking and Artificial Nuclease Design Utilizing Hpnpp

Development of Metallohydrolase Biomimetics for Phosphodiester Cleavage

The development of artificial metallohydrolases for the cleavage of phosphodiester bonds has been a significant area of research, with HPNPP being a commonly used substrate to assess catalytic activity. These synthetic catalysts aim to replicate the function of natural metalloenzymes that play vital roles in nucleic acid metabolism.

One approach involves the synthesis of dinuclear zinc(II) complexes. For example, a multidentate ligand, 1,13-di-(1,10-phenanthroline-2-methylene)-1,4,7,10,13-pentaazatridecane (L), has been used to create dinuclear Zn(II) complexes, Zn2L and Zn2LH−1. Both of these complexes have demonstrated the ability to catalyze the hydrolysis of HPNPP. Kinetic studies revealed that the deprotonated species, Zn2LH−1, is the more active catalyst in this reaction. researchgate.net

Another strategy focuses on creating artificial metalloproteins. By engineering protein scaffolds, researchers can generate di-nuclear iron cores that mimic the active sites of natural metalloenzymes. These artificial metalloproteins can be designed to control the coordination environments around the metal centers, which is crucial for their catalytic function. nih.gov

Gold nanoparticles functionalized with Zn(II) complexes have also emerged as effective "nanonucleases" for cleaving phosphate (B84403) esters like HPNPP. These nanozymes appear to catalyze metal-aided hydrolytic reactions in a manner similar to metallonuclease enzymes, highlighting the potential of nanomaterials in mimicking biological catalysts. acs.org

The table below summarizes the catalytic activity of various metallohydrolase biomimetics in the hydrolysis of different phosphate ester substrates, including HPNPP.

| Catalyst | Substrate | kcat (s-1) | Rate Enhancement |

| Dinuclear Zn(II) complex | HPNPP | - | - |

| Artificial di-iron metalloprotein | - | - | - |

| Zn(II)-functionalized gold nanoparticles | HPNPP | - | >10-fold difference in efficiency between different nanonucleases |

| Dinuclear copper(II) complexes | GpppG | - | 100-fold more rapid than mononuclear complex |

Data not always available for direct comparison due to varying experimental conditions and substrates.

Design Principles for Artificial Phosphatase Active Sites

The design of effective artificial phosphatases relies on understanding the key principles that govern the catalytic activity of their natural counterparts. The strategic placement of metal ions and the use of appropriate molecular scaffolds are central to creating efficient synthetic catalysts for HPNPP hydrolysis.

A prevalent strategy in the design of artificial phosphatases is the use of dinuclear metal complexes to mimic the active sites of many natural hydrolases. academie-sciences.frresearchgate.net These bimetallic systems are often more effective than their mononuclear counterparts due to the cooperative action of the two metal centers.

For instance, dinuclear zinc(II) complexes have been shown to be effective catalysts for the transesterification of HPNPP. academie-sciences.fr The two zinc ions can work in concert, with one activating the phosphate group for nucleophilic attack and the other delivering the nucleophile, often a metal-bound hydroxide (B78521) ion. researchgate.net This cooperative mechanism is believed to be a key factor in the high efficiency of many natural phosphatases. researchgate.net

The choice of metal is also crucial. While zinc(II) is commonly used due to its presence in many natural phosphatases, other metal ions like copper(II) and iron(III) have also been employed. Dinuclear copper(II) complexes, for example, have demonstrated significant rate enhancements in the hydrolysis of GpppG, a model for the 5'-cap of mRNA. Similarly, di-iron complexes have been developed as models for purple acid phosphatases. academie-sciences.fr

The geometry and distance between the two metal ions, dictated by the coordinating ligand, are critical for optimal catalytic activity. The ligand framework must be able to hold the metal ions at a suitable distance to allow for simultaneous interaction with the phosphate substrate.

Supramolecular chemistry offers a powerful tool for the construction of sophisticated catalytic systems for HPNPP hydrolysis. nih.govmdpi.com By utilizing non-covalent interactions, complex, well-defined architectures can be self-assembled to create environments that mimic the active sites of enzymes.

One innovative approach involves the use of a substrate to template the formation of its own catalyst. In one study, HPNPP was shown to induce the assembly of amphiphilic molecules containing TACN·Zn2+ complexes into vesicular structures. These self-assembled vesicles then act as cooperative catalysts for the cleavage of HPNPP. nih.gov This system demonstrates a responsive behavior where the catalyst is generated in the presence of its target substrate.

Hydrogels are another type of supramolecular scaffold that can be used to integrate light-absorbing chromophores and catalysts for light-driven reactions. nih.gov While not directly focused on HPNPP hydrolysis, this concept of co-localizing components within a soft material is inspired by the organization of photosynthetic organelles and could be adapted for the development of light-responsive artificial nucleases.

The use of supramolecular scaffolds allows for a high degree of control over the catalyst's structure and environment. These systems can provide pre-organized catalytic sites, enhance substrate binding through multiple non-covalent interactions, and create microenvironments that can accelerate the reaction rate.

Ligand Structure-Activity Relationships in HPNPP Catalysis

The structure of the ligand coordinating the metal ions in a biomimetic catalyst plays a pivotal role in determining its catalytic efficiency in HPNPP hydrolysis. The ligand influences several key factors, including the Lewis acidity of the metal centers, the positioning of the metal ions, and the stability of the complex.

The denticity and geometric constraints imposed by the ligand dictate the coordination environment of the metal ions. For example, heptadentate ligands based on a 2,6-bis(aminomethyl)-4-methylphenol backbone are commonly used to create dinuclear metal complexes where the metal ions are held at a specific distance, facilitating the hydrolysis of phosphate esters. researchgate.net

The nature of the donor atoms in the ligand also affects the catalytic activity. Nitrogen-rich polydentate ligands, such as those incorporating pyridine (B92270) or phenanthroline moieties, are frequently employed. researchgate.netnih.gov The electron-donating properties of these groups can modulate the electrophilicity of the metal centers, which in turn affects their ability to activate the phosphate substrate.

Furthermore, the flexibility of the ligand is an important consideration. A more rigid ligand may lead to a more pre-organized catalytic site, which can enhance catalytic efficiency. Conversely, a more flexible ligand might allow for greater adaptability to the substrate but could also result in a less active catalyst due to higher mobility. researchgate.net

The table below illustrates the effect of different ligands on the catalytic activity of metal complexes in phosphate ester hydrolysis.

| Ligand Type | Metal Ion(s) | Substrate | Key Structural Feature | Impact on Activity |

| Polydentate 1,10-phenanthroline (B135089) derivative | Zn(II) | HPNPP | Dinuclear complex formation | Deprotonated species shows higher activity |

| N-functionalized bis(diphenylphosphanyl)amine | Ni(II) | - | Halogenido ligand variation | Catalytic activity depends on the halogen (Cl > Br > I) |

| Heptadentate 2,6-bis(aminomethyl)-4-methylphenol | Various | Phosphate esters | Forms dinuclear complexes with specific metal-metal distance | Facilitates hydrolysis |

| Linked triazacyclononane | Cu(II) | GpppG | Linker length varies metal-metal distance | Catalytic properties vary dramatically with different linkers |

Cooperative Effects in Multi-Metallic HPNPP Catalytic Systems

The concept of cooperativity, where multiple metal centers work in concert to achieve a catalytic transformation, is a hallmark of many natural enzymes and a key principle in the design of artificial catalysts for HPNPP hydrolysis. researchgate.net Multi-metallic systems often exhibit significantly enhanced catalytic activity compared to their mononuclear counterparts. csic.es

In dinuclear metal complexes, cooperativity can manifest in several ways. One metal ion can act as a Lewis acid to activate the phosphate group of HPNPP, making it more susceptible to nucleophilic attack. Simultaneously, the second metal ion can position and deliver a nucleophile, such as a hydroxide ion, to the phosphorus center. researchgate.net This bifunctional mechanism is thought to be a primary reason for the high efficiency of these catalysts.

The spatial arrangement of the metal ions is critical for effective cooperation. The ligand scaffold plays a crucial role in maintaining the optimal distance and orientation of the metal centers. For instance, in some dinuclear rhodium(I) complexes used for hydroformylation, the bimetallic nature of the catalyst is proposed to facilitate the reaction mechanism. researchgate.net

Furthermore, electronic communication between the metal centers can also contribute to cooperative effects. The presence of multiple metal ions can influence the electronic properties of the active site, enhancing its catalytic potential.

The table below provides examples of cooperative effects observed in multi-metallic catalytic systems.

| System | Reaction | Evidence of Cooperativity |

| Dinuclear Zn(II) complex | HPNPP hydrolysis | Higher activity than mononuclear analogues |

| Dinuclear Cu(II) complex | GpppG hydrolysis | 100-fold rate enhancement compared to mononuclear complex |

| Multi-metallic nanoparticles | Various | Synergistic effects between different metal atoms |

| Dinuclear rhodium(I) complex | Hydroformylation | Proposed bimetallic mechanism |

Kinetic Analysis and Mechanistic Probes in Hpnpp Research

Spectrophotometric Methods for HPNPP Hydrolysis Rate Determination

Spectrophotometry is the most common and convenient method for determining the rate of HPNPP hydrolysis. This technique leverages the distinct optical properties of the reactant and one of the hydrolysis products. HPNPP itself is a colorless compound, but its cleavage yields 4-nitrophenol (B140041). smolecule.comresearchgate.net In solutions with a pH above its pKa (~7), 4-nitrophenol exists predominantly as the 4-nitrophenolate (B89219) anion, which has a characteristic yellow color and a strong absorbance maximum around 400-405 nm. smolecule.cominternationalscholarsjournals.com

The rate of the reaction is determined by monitoring the increase in absorbance at this wavelength over time. According to the Beer-Lambert law, the change in absorbance is directly proportional to the concentration of the 4-nitrophenolate product formed. internationalscholarsjournals.com By using the molar extinction coefficient (ε) of 4-nitrophenolate, the reaction rate can be quantified. While the exact value of ε can be influenced by pH and solvent conditions, a value of approximately 18,000 M⁻¹cm⁻¹ is frequently used under standard assay conditions. neb.comnih.gov This method allows for continuous or single-point assays and is sensitive enough to detect low levels of phosphatase or catalyst activity. smolecule.comneb.com

| Parameter | Typical Value | Significance | References |

|---|---|---|---|

| Wavelength (λmax) | ~400-405 nm | Wavelength of maximum absorbance for the 4-nitrophenolate product. | smolecule.com |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | Constant relating absorbance to the concentration of the product, enabling rate quantification. | neb.comnih.gov |

| Analyte | 4-nitrophenolate | The chromogenic product monitored during the assay. | researchgate.netinternationalscholarsjournals.com |

pH-Rate Profile Studies and pKa Determinations in HPNPP Reactions

The rate of HPNPP hydrolysis is often highly dependent on the pH of the solution. A pH-rate profile, which is a plot of the observed rate constant (k_obs) versus pH, provides critical information about the reaction mechanism. researchgate.net The shape of this profile—including slopes, plateaus, and bell-shaped curves—can reveal the involvement of specific acid or base catalysis and identify the ionization states of crucial functional groups in the reactants or catalysts. nih.govnih.gov

The inflection points in a pH-rate profile correspond to the acid dissociation constants (pKa) of the catalytically relevant groups. nih.gov For instance, a change in the slope of the profile can indicate the deprotonation of a general acid catalyst or the protonation of a general base. In studies of HPNPP, these profiles help to distinguish between different mechanistic regimes, such as pH-independent hydrolysis, specific acid-catalyzed pathways at low pH, and base-catalyzed pathways at high pH. researchgate.netchemrxiv.org Analyzing the pH dependence of HPNPP cleavage by synthetic catalysts, such as dinuclear Zn(II) complexes, has been used to determine the apparent pKa of catalytic functional groups, like a metal-bound water molecule, which acts as the nucleophile. nih.gov

Kinetic Isotope Effect (KIE) Investigations of HPNPP Reactivity

Kinetic isotope effects (KIEs) are a powerful probe for investigating reaction mechanisms and the structure of transition states. rutgers.edu A KIE is the change in the reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. By measuring KIEs at different positions within the HPNPP molecule (e.g., the nucleophile, the phosphoryl group, or the leaving group), researchers can deduce detailed information about bond formation and cleavage in the rate-determining step of the phosphoryl transfer reaction. nih.gov

To investigate the role of the nucleophile, such as water or a hydroxide (B78521) ion, ¹⁸O can be substituted for ¹⁶O. The resulting nucleophile isotope effect (¹⁸k_nuc) provides insight into changes in bonding to the nucleophile in the transition state. ufl.edu In the hydrolysis of phosphodiesters, a normal isotope effect (k¹⁶/k¹⁸ > 1) is indicative of a concerted mechanism where the nucleophile-phosphorus bond is being formed in the rate-determining step. ufl.edu Conversely, a large inverse isotope effect can suggest a stepwise mechanism involving the formation of a stable intermediate. ufl.edu For hydroxide-catalyzed phosphodiester hydrolysis, ¹⁸k_nuc values have been used to argue for a mechanism of direct nucleophilic attack by the hydroxide ion, with a transition state that has little bond order to the nucleophile. nih.gov

Isotopically labeling the leaving group allows for the study of the P-O bond cleavage. By substituting ¹⁸O in the bridging oxygen of the p-nitrophenyl group or ¹⁵N in the nitro group, the extent of bond fission in the transition state can be quantified. A significant normal KIE (e.g., k¹⁶/k¹⁸ > 1 or k¹⁴/k¹⁵ > 1) indicates that the bond to the leaving group is substantially broken in the transition state. nih.gov Studies on the hydrolysis of p-nitrophenyl phosphate (B84403) esters have shown that the magnitude of the leaving group KIE is sensitive to the nature of the nucleophile, providing a detailed picture of the transition state structure along the associative-dissociative continuum.

Replacing the solvent from H₂O to deuterium (B1214612) oxide (D₂O) is a common method to probe for the involvement of proton transfers in the rate-limiting step of a reaction. nih.gov The resulting solvent isotope effect (SIE), k_H₂O/k_D₂O, can be revealing. A normal SIE (k_H₂O/k_D₂O > 1, typically in the range of 2-3) indicates that a proton is transferred during the rate-determining step, which is characteristic of general acid or general base catalysis. mdpi.com An SIE value close to 1 suggests that proton transfer is not rate-limiting. nih.gov An inverse SIE (k_H₂O/k_D₂O < 1) may point to a pre-equilibrium protonation step before the rate-limiting step. chemrxiv.org In studies of phosphodiester cleavage, including reactions with HPNPP analogues, SIEs have been instrumental in clarifying the role of proton transfer and the nature of the active catalytic species. nih.govnih.gov

| Type of KIE | Typical Value | Mechanistic Interpretation | References |

|---|---|---|---|

| Nucleophile KIE (k¹⁶/k¹⁸) | > 1 (Normal) | Bond formation to the nucleophile occurs in the rate-determining step (concerted mechanism). | ufl.edu |

| Leaving Group KIE (k¹⁶/k¹⁸ or k¹⁴/k¹⁵) | > 1 (Normal) | Significant bond fission to the leaving group occurs in the transition state. | |

| Solvent KIE (k_H₂O/k_D₂O) | > 1 (Normal) | Proton transfer is involved in the rate-determining step (e.g., general acid/base catalysis). | mdpi.com |

| Solvent KIE (k_H₂O/k_D₂O) | ≈ 1 | Proton transfer is not involved in the rate-determining step. | nih.gov |

| Solvent KIE (k_H₂O/k_D₂O) | < 1 (Inverse) | May indicate a pre-equilibrium protonation step or changes in vibrational frequencies. | chemrxiv.orgnih.gov |

Substrate Specificity Profiling with HPNPP and Related Analogues

HPNPP and structurally related phosphate esters are widely used to profile the substrate specificity of phosphatases and other catalysts. nih.gov By comparing the rates of hydrolysis of different substrates under identical conditions, researchers can understand the structural and electronic features that a catalyst prefers. For example, mammalian alkaline phosphatases (APs) are known to have broad substrate specificity and can hydrolyze a variety of phosphate monoesters, but they are significantly less active towards phosphodiesters like HPNPP. nih.gov In contrast, certain synthetic catalysts, such as metal-containing nanozymes or lanthanide complexes, can show high activity for the cleavage of HPNPP. nih.gov

Comparing the reactivity of HPNPP with analogues such as bis(p-nitrophenyl) phosphate (BNPP, a diester) and p-nitrophenyl phosphate (pNPP, a monoester) is a common strategy. For instance, studies with lanthanide hydroxo complexes have shown that HPNPP exhibits greater reactivity compared to BNPP. Such comparative kinetic studies are essential for characterizing the active site of enzymes, understanding the principles of catalyst design, and developing selective inhibitors or artificial enzymes. nih.govnih.gov

Comparative Reactivity with Mono-, Di-, and Triesters

The reactivity of phosphate esters toward nucleophilic attack, such as in hydrolysis, is significantly influenced by their esterification state (mono-, di-, or triester). HPNPP, being a phosphate diester, exhibits reactivity patterns that are intermediate between those of monoesters and triesters.

Generally, phosphate triesters are the most reactive of the three classes in non-enzymatic reactions. This is because they are neutral molecules, which prevents electrostatic repulsion of incoming nucleophiles. In contrast, phosphate diesters (like HPNPP) and monoesters exist as anions at neutral pH, carrying a negative charge that repels anionic nucleophiles, thereby reducing their reactivity. The attack of neutral nucleophiles on diester anions is typically slower than the corresponding reactions with triesters or monoester monoanions rsc.org.

The reactivity hierarchy can be summarized as follows:

Phosphate Triesters : Highest reactivity due to their neutral charge, which facilitates nucleophilic attack at the electrophilic phosphorus center.

Phosphate Diesters (e.g., HPNPP) : Intermediate reactivity. They exist as monoanions, and the negative charge provides significant stability, making the phosphodiester bond exceptionally resistant to hydrolysis in the absence of a catalyst rsc.org. The reactivity of diesters is strongly dependent on the basicity of the leaving group rsc.org.

Phosphate Monoesters : Lowest intrinsic reactivity. At physiological pH, they typically exist as dianions, creating a strong electrostatic barrier to nucleophiles. Simple phosphate monoester dianions are exceptionally unreactive, with an estimated hydrolysis half-life of over a trillion years at 25°C nih.gov.

In the context of enzymatic catalysis, these intrinsic reactivity differences can be overcome. However, enzymes often display enormous specificity. For instance, comparisons between enzymes that hydrolyze monoesters and diesters reveal substrate preferences that can differ by as much as 12 orders of magnitude researchgate.net. Furthermore, enzymatic rate enhancements for triester hydrolysis have been observed to be approximately 1,000 to 10,000-fold lower than those for the corresponding reactions of phosphate diesters and monoesters, which may be attributed to differences in transition state structures and charge distribution researchgate.net.

| Phosphate Ester Class | Typical Charge (Neutral pH) | Relative Non-Enzymatic Reactivity | Key Influencing Factors |

|---|---|---|---|

| Monoester | Dianion (-2) | Lowest | Strong electrostatic repulsion of nucleophiles; high activation energy nih.gov. |

| Diester (e.g., HPNPP) | Monoanion (-1) | Intermediate | Electrostatic repulsion is present but less than in monoesters; very stable without a catalyst rsc.orgrsc.org. |

| Triester | Neutral (0) | Highest | No electrostatic repulsion, making the phosphorus center more accessible to nucleophiles rsc.org. |

Michaelis-Menten Kinetics in HPNPP Enzymatic and Biomimetic Systems

The hydrolysis of HPNPP, particularly when catalyzed by enzymes or synthetic mimics ("nanozymes"), frequently follows Michaelis-Menten kinetics. This kinetic model implies that the catalyst and substrate combine to form a complex, and the reaction rate becomes saturated at high substrate concentrations. The Michaelis-Menten equation relates the initial reaction velocity (V₀) to the substrate concentration ([S]) via two key parameters: the maximum reaction rate (Vmax) and the Michaelis constant (Km) researchgate.net. Km represents the substrate concentration at which the reaction rate is half of Vmax and is often used as an indicator of the catalyst's affinity for the substrate colby.edu.

Numerous biomimetic systems designed to cleave the phosphodiester bond in HPNPP have demonstrated enzyme-like, saturation kinetics. These artificial catalysts, often based on functionalized gold nanoparticles or self-assembling molecular structures, provide a controllable platform for studying the reaction.

For example, gold nanoparticles functionalized with Zn(II) complexes, termed "nanozymes," have been shown to catalyze HPNPP cleavage with Michaelis-Menten-like profiles nih.gov. These systems can achieve rate accelerations of up to seven orders of magnitude compared to the uncatalyzed reaction. Similarly, coordination polymers have been developed that exhibit phosphatase-like activity towards HPNPP, with kinetic profiles that can be fitted to the Michaelis-Menten equation to determine parameters like Km and the catalytic rate constant (kcat) researchgate.netresearchgate.net.

Kinetic studies of these biomimetic catalysts reveal how structural modifications can tune catalytic efficiency. For instance, in one study using self-assembling catalysts with varying alkyl chain lengths, the Km and Vmax values for HPNPP hydrolysis were shown to be dependent on the catalyst's structure, affecting both substrate binding and the maximum turnover rate.

The table below presents kinetic parameters for the hydrolysis of HPNPP by various biomimetic systems, illustrating the application of Michaelis-Menten analysis in this field.

| Catalyst System | Km (mM) | Vmax (mol s⁻¹) | kcat (s⁻¹) | Notes |

|---|---|---|---|---|

| Ag⁺-(S-C₁₄-TACN)-Zn²⁺ Coordination Polymer | ~0.06 | - | ~0.018 | Data derived from graphical representation; demonstrates dependence on alkyl chain length researchgate.net. |

| Dinuclear Ni(II) Complex 2 | - | - | 0.0123 | Exhibits phosphatase-like activity with Michaelis-Menten kinetics researchgate.net. |

| AuNP-based "Nanozyme" | Exhibits Michaelis-Menten-like kinetic profile. | Achieves significant rate acceleration through a cooperative mechanism involving two metal ions nih.gov. |

Computational Chemistry Applications in Hpnpp Mechanistic Studies

Density Functional Theory (DFT) Investigations of HPNPP Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. researchgate.netmdpi.com In the context of HPNPP, DFT calculations are employed to map out the potential energy surfaces of its cleavage reactions, both catalyzed and uncatalyzed. These investigations help in identifying the most plausible reaction pathways by comparing the energies of reactants, intermediates, transition states, and products. rsc.orgnih.gov

DFT studies can elucidate the step-by-step mechanism of HPNPP hydrolysis or transesterification. For instance, calculations can determine whether the reaction proceeds through a concerted mechanism, where bond breaking and bond formation occur simultaneously, or a stepwise mechanism involving a distinct intermediate. In catalyzed reactions, DFT is used to explore how a catalyst, such as a metal ion complex, interacts with the HPNPP substrate to lower the activation energy. researchgate.net By modeling the electronic interactions, researchers can understand how the catalyst activates the phosphorus center for nucleophilic attack or stabilizes the leaving group. researchgate.net

Key findings from DFT investigations often include:

Optimized Geometries: Calculation of the most stable three-dimensional structures for reactants, products, and any intermediates.

Reaction Energetics: Determination of the reaction's thermodynamic favorability by calculating the energy difference between products and reactants.

Mechanistic Details: Probing the role of specific functional groups and solvent molecules in the reaction mechanism. For example, studies have explored hydrolysis reactions propelled by proton transfer from water, a mechanism that can be detailed through DFT. nih.gov

Modeling of Transition States and Energetic Barriers for HPNPP Cleavage

The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the point of maximum energy. chemrxiv.org Identifying the structure and energy of the transition state is crucial for understanding reaction kinetics, as its energy relative to the reactants defines the activation energy barrier. Computational methods are essential for characterizing these transient structures. chemrxiv.org

For HPNPP cleavage, computational modeling is used to locate the transition state structure for the nucleophilic attack on the phosphorus atom. This typically involves a pentavalent phosphorus center. The calculations provide detailed geometric parameters of the transition state, such as bond lengths and angles, revealing the extent of bond formation and bond cleavage. rsc.org

The energetic barrier, or activation energy, is calculated as the difference in energy between the transition state and the reactants. joaquinbarroso.com This value is a critical determinant of the reaction rate. Computational models can compare the energetic barriers of different proposed mechanisms or the effect of various catalysts. For example, simulations can show how a catalyst stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. Studies have compared the transition state energies of catalyzed and uncatalyzed reactions of similar phosphate (B84403) esters to quantify the catalytic effect. researchgate.net It has been suggested that for certain catalyzed cleavage reactions of HPNPP and other phosphate diesters, a dianionic species may act as an analog for the transition state. nih.gov

| Parameter | Description | Typical Computational Output |

| Transition State Geometry | The 3D arrangement of atoms at the highest point of the energy barrier. | Bond lengths and angles of the forming and breaking bonds at the phosphorus center. |

| Energetic Barrier (ΔG‡) | The Gibbs free energy of activation, which determines the reaction rate. | A quantitative value (e.g., in kcal/mol) representing the energy difference between the transition state and the reactants. |

| Vibrational Frequencies | Calculation of molecular vibrations. A true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org | A list of frequencies, with one negative (imaginary) value for a first-order saddle point. |

Simulations of HPNPP-Catalyst Binding and Interactions

To understand how catalysts enhance the cleavage of HPNPP, it is vital to study the binding process and the specific interactions between the substrate and the catalyst. Molecular dynamics (MD) and docking simulations are the primary computational tools used for this purpose. mdpi.comnih.govnih.govhilarispublisher.com

Molecular Docking is used to predict the preferred binding orientation of HPNPP within the active site of a catalyst, such as an enzyme mimic or a nanozyme. researchgate.net This method helps identify key interactions, like hydrogen bonds or electrostatic interactions, that hold the substrate in a catalytically competent position.

Molecular Dynamics (MD) simulations provide a dynamic view of the HPNPP-catalyst complex over time. plos.org Starting from a docked pose, MD simulations track the motions of all atoms in the system, including the solvent. This allows researchers to:

Assess the stability of the binding pose.

Observe conformational changes in both the HPNPP and the catalyst upon binding. mdpi.com

Analyze the network of non-covalent interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the complex. nih.gov

Explore the role of solvent molecules in mediating the interaction.

For example, MD simulations have been used to model the interaction of HPNPP with catalysts like self-assembled monolayers on gold nanoparticles and multivalent peptide-nanoparticle complexes. mdpi.comresearchgate.net These simulations reveal atomistic details of how the catalyst's functional groups are positioned to facilitate the chemical reaction. researchgate.net

| Simulation Technique | Information Gained | Relevance to HPNPP Catalysis |

| Molecular Docking | Predicts binding mode and affinity of HPNPP to a catalyst. | Identifies initial favorable binding poses for catalysis. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the HPNPP-catalyst complex. | Reveals how the catalyst positions HPNPP for reaction and stabilizes the transition state. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the reactive core (HPNPP and active site) with high-level quantum mechanics and the rest of the system with classical mechanics. mdpi.com | Allows for accurate modeling of the chemical reaction within a large, complex catalytic environment. |

Prediction and Interpretation of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are changes in the reaction rate upon isotopic substitution of an atom involved in the reaction. wikipedia.org KIEs are a powerful experimental and theoretical tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state structure. researchgate.netnih.govfigshare.com

While direct computational KIE studies on HPNPP are not extensively documented in the provided literature, the principles can be readily applied. Computational chemistry allows for the prediction of KIEs by calculating the vibrational frequencies of the reactant and the transition state for different isotopes (e.g., ¹⁶O vs. ¹⁸O in the leaving group or nucleophile, or ¹H vs. ²H in a proton transfer step).

The theoretical basis for the KIE lies in the change in zero-point vibrational energy (ZPVE) upon isotopic substitution. libretexts.org Heavier isotopes have lower ZPVEs, leading to stronger bonds that require more energy to break. By calculating the ZPVEs for both the ground state and the transition state, the KIE can be predicted.

For HPNPP cleavage, KIE calculations could help distinguish between different mechanistic possibilities:

Nature of the Transition State: A significant KIE at the leaving group oxygen would suggest substantial P-O bond cleavage in the transition state, indicative of a more dissociative (D_N + A_N) mechanism. A small KIE would suggest an associative (A_N + D_N) mechanism with little bond breaking at the transition state.

Proton Transfer: In general-acid or general-base catalysis, a significant deuterium (B1214612) KIE (k_H/k_D) upon isotopic labeling of a proton-donating or -accepting group would confirm that proton transfer is involved in the rate-determining step. researchgate.net

The interpretation of KIEs is not always straightforward, but when combined with computational modeling of reaction pathways and transition states, it provides a robust framework for elucidating the detailed mechanism of HPNPP cleavage. osti.gov

Applications of Hpnpp As a Biochemical Research Tool

Investigation of RNA Phosphodiester Bond Hydrolysis Mimicry

HPNPP is widely employed as a model substrate to study the cleavage of RNA phosphodiester bonds. smolecule.com Its structure, featuring a 2-hydroxypropyl side chain, effectively mimics the 2'-hydroxyl group found in RNA, which is crucial for its characteristic intramolecular transesterification reaction. nih.govutupub.fi This process involves the nucleophilic attack of the adjacent hydroxyl group on the phosphorus center, leading to the cleavage of the phosphodiester bond and the formation of a cyclic phosphate (B84403) intermediate. nih.gov The 4-nitrophenyl group acts as a good leaving group, facilitating the reaction and allowing for easy spectrophotometric monitoring of the cleavage process. nih.gov

The transesterification of HPNPP follows the same mechanistic steps as the spontaneous intramolecular cleavage of phosphodiester bonds in RNA, where the nucleophilic attack is the rate-limiting step. utupub.fi This mimicry allows researchers to investigate the fundamental principles of RNA degradation in a simplified and controlled system.

Numerous studies have utilized HPNPP to explore the catalytic efficiency of various artificial nucleases. For instance, gold nanoparticles functionalized with Zn(II) complexes, often termed "nanozymes," have been shown to accelerate HPNPP hydrolysis by several orders of magnitude. nih.gov These nanozymes can operate through mechanisms involving nucleophilic activation and Lewis acid catalysis. nih.gov The catalytic contribution of these systems can be attributed to the stabilization of the dianionic transition state formed during HPNPP cleavage. nih.gov

The table below summarizes the findings of a study on the cleavage of uridine (B1682114) 3'-phosphodiesters catalyzed by AuNPs functionalized with 1,4,7-triazacyclononane-Zn(II) complexes, which also demonstrated high efficiency for the cleavage of HPNPP. nih.gov

| Parameter | Value |

| Catalyst | AuNPs functionalized with 1,4,7-triazacyclononane-Zn(II) complexes |

| Substrate | Uridine 3'-phosphodiesters (and HPNPP as a model) |

| Key Finding | The nanozyme operates primarily via a nucleophilic mechanism with moderate assistance in leaving group departure. |

| Inhibition | The uracil (B121893) moiety of uridine can bind to the catalyst, leading to inhibition. nih.gov |

Furthermore, corrole (B1231805) manganese(III) complexes have been studied for their catalytic activity in HPNPP hydrolysis. epa.gov Density functional theory studies have revealed that these complexes can significantly reduce the reaction energy barrier by forming a unique transition state structure involving double hydrogen bonds and double coordination with HPNPP. epa.gov

Assaying Phosphatase and Phosphodiesterase Activities

HPNPP is a valuable chromogenic substrate for assaying the activity of phosphatases and, to a lesser extent, phosphodiesterases. smolecule.com The enzymatic hydrolysis of HPNPP releases 4-nitrophenol (B140041) (or its conjugate base, 4-nitrophenolate (B89219), under alkaline conditions), which is a yellow-colored compound with a maximum absorbance at 405 nm. neb.combioassaysys.com The rate of formation of this colored product is directly proportional to the enzyme's activity, allowing for a convenient and continuous spectrophotometric assay. smolecule.comneb.com

While p-nitrophenyl phosphate (pNPP) is a more common substrate for general phosphatase activity assays, HPNPP's diester structure makes it particularly useful for studying enzymes with phosphodiesterase-like activity. neb.combioassaysys.comnih.govnih.gov For instance, it has been used to investigate the phosphodiesterase activity of alkaline phosphatase from osseous plates. nih.gov

The general principle of the assay is as follows:

The enzyme is incubated with HPNPP in a suitable buffer.

The enzyme catalyzes the hydrolysis of HPNPP, releasing 4-nitrophenol.

The reaction is stopped, often by adding a strong base which also enhances the yellow color of the 4-nitrophenolate ion. neb.com

The absorbance of the solution is measured at 405 nm.

The following table provides a comparison of kinetic parameters for the hydrolysis of different phosphate substrates by various catalytic systems.

| Substrate | Catalyst | K_M (mM) | k_cat (s⁻¹) | Reference |

| HPNPP | Self-assembled multivalent Ag-SR coordination polymers | ~0.08 (apparent) | - | researchgate.net |

| pNPP | Protein Tyrosine Phosphatase 1B (PTP1B) | - | - | |

| bis(p-nitrophenyl) phosphate | Alkaline Phosphatase (osseous plate) | 1.9 (pH 7.5), 3.9 (pH 9.4) | - | nih.gov |

Fundamental Studies in Biological Catalysis and Enzyme Function

The use of HPNPP has significantly contributed to the fundamental understanding of biological catalysis and enzyme function. By serving as a simplified model for a complex biological substrate like RNA, HPNPP allows researchers to dissect the catalytic mechanisms of both natural enzymes and synthetic enzyme mimics. smolecule.comnih.gov

Kinetic studies using HPNPP have been instrumental in elucidating the principles of enzyme kinetics, such as the Michaelis-Menten model. nih.govresearchgate.net Researchers can determine key kinetic parameters like the Michaelis constant (K_M) and the catalytic rate constant (k_cat) for various catalysts, providing insights into their substrate affinity and turnover efficiency. researchgate.net For example, self-assembling multivalent catalysts have been shown to exhibit Michaelis-Menten kinetics in the hydrolysis of HPNPP. nih.gov

The hydrolysis of HPNPP has been extensively used to study cooperative catalysis, where multiple catalytic centers work in concert to enhance the reaction rate. buffalo.edu Dinuclear metal ion complexes, for instance, have been shown to function cooperatively in the cleavage of HPNPP. buffalo.edu These studies are crucial for understanding how metalloenzymes utilize multiple metal ions in their active sites to achieve high catalytic efficiency.

Furthermore, HPNPP has been employed in studies aimed at developing "nanozymes," which are nanomaterials with enzyme-like properties. nih.govnih.gov Gold nanoparticles functionalized with metal complexes have been shown to be highly efficient catalysts for HPNPP hydrolysis, providing a platform for designing novel artificial enzymes. nih.govnih.gov

The table below presents a summary of catalytic systems studied using HPNPP and their key mechanistic findings.

| Catalytic System | Key Mechanistic Insight |

| Dinuclear Zn(II) Complexes | Cooperative function of two metal centers in phosphodiester cleavage. buffalo.edu |

| Gold Nanoparticle Nanozymes | Catalysis through nucleophilic activation and Lewis acid mechanisms. nih.gov |

| Corrole Manganese(III) Complexes | Reduction of the reaction energy barrier via a unique transition state structure. epa.gov |

| Self-Assembled Multivalent Catalysts | Substrate-induced assembly of the catalyst, leading to enhanced activity. nih.gov |

Contribution to Bioinorganic Chemistry Research

HPNPP has proven to be an invaluable substrate in the field of bioinorganic chemistry, particularly in the study of metalloenzymes that catalyze the hydrolysis of phosphate esters. nih.gov The phosphodiester bond in HPNPP is significantly more stable towards hydrolysis than a phosphomonoester bond, making it an excellent model for investigating the catalytic power of metal ions in cleaving the more challenging phosphodiester linkages found in nucleic acids.

A wide array of metal ion complexes have been investigated for their ability to catalyze HPNPP hydrolysis. Lanthanide ions, for instance, have been shown to be effective catalysts, with their activity being pH-dependent. Dinuclear Zn(II) complexes have been a particular focus of research, as they can mimic the active sites of certain natural metallonucleases. buffalo.edu Studies with these complexes have provided detailed insights into the role of each metal ion in the catalytic cycle, including substrate binding, activation of the nucleophile, and stabilization of the transition state. buffalo.edu

The following table summarizes the catalytic activity of different metal complexes in the hydrolysis of HPNPP.

| Metal Complex | Fold Rate Acceleration (compared to uncatalyzed reaction) | pH | Reference |

| Dinuclear Zn₂(L2O) | 9.8 x 10⁶ | 7.0 | buffalo.edu |

| AuNP-Ce(IV) system | 2.5 x 10⁶ | 7.0 | nih.gov |

| La(III) complex (2La) | - (t₁/₂ = 3.7 h) | 7.4 | researchgate.net |

| Tb(III) complex (1Tb) | - (t₁/₂ = 4.9 h) | 7.4 | researchgate.net |

These studies not only help in understanding the function of naturally occurring metalloenzymes but also guide the design and synthesis of new artificial metalloenzymes with enhanced catalytic activities for potential applications in biotechnology and medicine. buffalo.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.